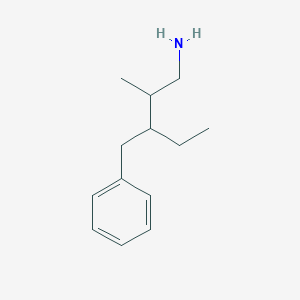

3-Benzyl-2-methylpentan-1-amine

Description

3-Benzyl-2-methylpentan-1-amine is a branched aliphatic amine featuring a benzyl substituent at the third carbon and a methyl group at the second carbon of the pentane backbone. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the benzyl group and steric hindrance from the methyl branch.

Properties

IUPAC Name |

3-benzyl-2-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGLQIAKBCFCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylpentan-1-amine can be achieved through several methods. One common approach is reductive amination, where a carbonyl compound (such as an aldehyde or ketone) reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . This method is preferred due to its efficiency and ability to control the degree of alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Benzyl-2-methylpentan-1-amine has several applications in scientific research:

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylpentan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. Its benzyl group can enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in enzymatic reactions or receptor binding studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Benzyl-2-methylpentan-1-amine with compounds sharing functional or structural similarities, as identified in the evidence.

Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound enhances lipophilicity compared to the methoxy group in 2-ethyl-2-methoxybutan-1-amine or the bromine in 1-bromo-4-methylpentan-2-amine . This property may influence membrane permeability in biological systems.

- Basicity : The primary amine in the target compound is expected to exhibit higher basicity (pKa ~10–11) than the secondary amine in (R)-(1-Benzylpiperidin-3-yl)-methanamine (pKa ~8–9) due to reduced steric hindrance .

Reactivity and Stability

- Nucleophilic Substitution : The bromine in 1-bromo-4-methylpentan-2-amine makes it reactive in SN2 reactions, whereas the benzyl group in the target compound favors aromatic interactions (e.g., π-π stacking) or electrophilic substitution.

- Oxidative Stability : The benzyl group may increase susceptibility to oxidation compared to the methoxy group in 2-ethyl-2-methoxybutan-1-amine , which is more electron-withdrawing and stabilizes adjacent bonds.

Research Findings and Data Gaps

- Synthetic Routes : The target compound may be synthesized via reductive amination of 3-benzyl-2-methylpentanal, though this requires validation.

- Thermal Properties : Predicted boiling point: ~220–240°C (based on benzyl-containing analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.